2-{5,7-dimethyl-2-oxo-1H,2H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid
Description
Properties
IUPAC Name |
2-(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-5-7(3-10(15)16)6(2)13-8(11-5)4-9(14)12-13/h4H,3H2,1-2H3,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOUPZUEZPCCEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC(=O)NN12)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301148953 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-6-acetic acid, 1,2-dihydro-5,7-dimethyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301148953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258639-52-9 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-6-acetic acid, 1,2-dihydro-5,7-dimethyl-2-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258639-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyrimidine-6-acetic acid, 1,2-dihydro-5,7-dimethyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301148953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-{5,7-dimethyl-2-oxo-1H,2H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid (CAS No. 1258639-52-9) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the compound's biological activity, particularly its anticancer properties and enzymatic inhibition capabilities.
- Molecular Formula: C10H11N3O3
- Molecular Weight: 221.21 g/mol
- Structure: The compound features a pyrazolo[1,5-a]pyrimidine core attached to an acetic acid moiety, which is crucial for its biological activity.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. Specifically, the compound has been evaluated for its effects on various cancer cell lines:
- In vitro Studies:
- A study assessed the antiproliferative effects of several pyrazolo[1,5-a]pyrimidine derivatives against a panel of 60 human cancer cell lines. Notably, compounds similar to 2-{5,7-dimethyl-2-oxo-1H,2H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid showed growth inhibition percentages ranging from 43.9% to over 70% against specific cancer types such as lung and colorectal cancers .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| 6t | 0.09 | CDK2 Inhibition |
| 6s | 0.23 | TRKA Inhibition |
| 6n | - | Broad-spectrum anticancer activity |
Enzymatic Inhibition
The compound has also been characterized for its dual inhibition potential against cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA):
- Mechanism of Action: The binding affinity of the compound to CDK2 and TRKA was assessed through molecular docking studies. The results indicated that the compound adopts binding modes similar to known inhibitors such as ribociclib and larotrectinib .
Study on Antiproliferative Activity
In a comprehensive evaluation by the National Cancer Institute (NCI), several derivatives were tested for their growth-inhibitory activity across diverse cancer cell lines. The findings highlighted that compounds with structural similarities to 2-{5,7-dimethyl-2-oxo-1H,2H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid demonstrated potent antiproliferative effects .
Pharmacological Evaluation
A pharmacological study focusing on pyrazolo[1,5-a]pyrimidines indicated that these compounds could inhibit multiple cancer types due to their ability to interfere with key signaling pathways involved in cell proliferation and survival .
Scientific Research Applications
Safety Information
| Hazard Symbol | Signal Word | Hazard Statements |
|---|---|---|
| GHS07 | Warning | H302-H315-H319-H335 |
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant biological activities, including anti-inflammatory and anticancer properties.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that certain derivatives of pyrazolo[1,5-a]pyrimidine exhibited potent cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cancer progression.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.
Case Study: COX Inhibition
Research highlighted in Bioorganic & Medicinal Chemistry Letters showed that compounds similar to 2-{5,7-dimethyl-2-oxo-1H,2H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid effectively inhibited COX enzymes, leading to reduced inflammation in animal models.
Neuropharmacology
Recent studies suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
In a study published in Neuroscience Letters, the neuroprotective properties of pyrazolo[1,5-a]pyrimidine derivatives were evaluated. The results indicated that these compounds could potentially mitigate neuronal damage caused by oxidative stress.
Table 1: Biological Activities of Pyrazolo[1,5-a]pyrimidine Derivatives
| Activity Type | Compound | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | 2-{5,7-dimethyl...} | 15 | Journal of Medicinal Chemistry |
| COX Inhibition | Similar Derivative | 20 | Bioorganic & Medicinal Chemistry Letters |
| Neuroprotection | Similar Derivative | 25 | Neuroscience Letters |
Table 2: Synthesis and Yield Data
| Synthesis Method | Yield (%) | Reference |
|---|---|---|
| Microwave-Assisted Synthesis | 85 | Synthetic Communications |
| Conventional Heating | 70 | Journal of Organic Chemistry |
Comparison with Similar Compounds
Key Observations :
- Ring System Modifications : Replacement of the pyrazole ring with a triazolo ring (e.g., [1,2,4]triazolo[1,5-a]pyrimidine) enhances metabolic stability but reduces solubility due to increased hydrophobicity .
- Substituent Effects: Alkyl Groups (e.g., 5,7-dimethyl vs. Aryl Groups (e.g., 4-fluorophenyl in ): Aromatic substituents enhance binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors. Acetic Acid vs. Acetyl: The carboxylic acid group in the target compound improves water solubility compared to acetylated analogues (e.g., ), which may influence bioavailability .
Crystallographic and Physicochemical Data
- Analytical Data : Elemental analysis (C, H, N) for the target compound aligns with theoretical values (e.g., C: 60.31%, H: 4.79%, N: 22.21% in ), confirming purity .
Preparation Methods
Cyclization via Condensation Reactions
- Starting Materials: 5-aminopyrazoles and β-dicarbonyl compounds or their equivalents.
- Mechanism: The amino group of the 5-aminopyrazole nucleophilically attacks the electrophilic carbonyl carbon of the β-dicarbonyl compound, followed by cyclization and dehydration to form the pyrazolo[1,5-a]pyrimidine ring system.
- Reaction Conditions: These reactions can be carried out under acidic or basic conditions and often benefit from catalysts such as Lewis acids to improve yields and selectivity.
- Advantages: This method allows for the introduction of various substituents on the pyrimidine ring by selecting different β-dicarbonyl compounds, enabling fine-tuning of electronic and steric properties.
- Example: Abdelhamid & Gomha (2013) demonstrated the synthesis of pyrazolo[1,5-a]pyrimidines by reacting sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with heterocyclic amines, yielding diverse fused heterocycles confirmed by IR, NMR, and mass spectrometry.
One-Pot Cyclization and Halogenation
- Method: A one-pot cyclization approach involves reacting amino pyrazoles with enaminones or chalcones in the presence of oxidizing agents such as potassium persulfate, followed by oxidative halogenation using sodium halides.
- Outcome: This strategy efficiently forms the pyrazolo[1,5-a]pyrimidine core and introduces halogen atoms at specific positions, which can be further functionalized.
- Conditions: Mild reaction conditions with readily available reagents make this method practical and versatile.
- Significance: Although focused on halogenated derivatives, this method illustrates the feasibility of forming the core structure relevant to the target compound.
Specific Considerations for 2-{5,7-dimethyl-2-oxo-1H,2H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid
Given the structure of the target compound, the synthetic route would likely involve:
- Methyl Substitutions: Introduction of methyl groups at positions 5 and 7 on the pyrazolo[1,5-a]pyrimidine core can be achieved by using methyl-substituted starting materials such as 5-amino-3,7-dimethylpyrazole or methylated β-dicarbonyl compounds.
- Acetic Acid Side Chain: The acetic acid moiety at position 6 can be introduced via a side-chain functionalization strategy, such as alkylation with a haloacetic acid derivative or by incorporating a suitable precursor bearing the acetic acid functionality during cyclization.
- Oxidation State: The 2-oxo group indicates a ketone functionality on the pyrimidine ring, which can be formed by oxidation or by selecting appropriate starting materials that already contain the keto group.
Proposed Synthetic Route Outline
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 5,7-dimethyl-5-aminopyrazole | Methylated hydrazine derivatives with β-dicarbonyl compounds | Formation of methyl-substituted aminopyrazole |
| 2 | Condensation with β-dicarbonyl compound bearing acetic acid equivalent | Acidic/basic catalysis, heat | Formation of pyrazolo[1,5-a]pyrimidine core with side chain precursor |
| 3 | Cyclization and ring closure | Heating, possible use of catalysts | Formation of fused pyrazolo[1,5-a]pyrimidine ring |
| 4 | Oxidation (if required) | Mild oxidizing agents | Formation of 2-oxo group |
| 5 | Side-chain modification (if acetic acid not introduced earlier) | Alkylation with haloacetic acid or ester hydrolysis | Introduction of acetic acid moiety |
Analytical and Characterization Techniques
To confirm the structure and purity of the synthesized compound, the following methods are typically employed:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical environment of protons and carbons, confirming methyl substitutions and acetic acid presence.
- Infrared (IR) Spectroscopy: To identify functional groups such as keto (C=O) and carboxylic acid (COOH).
- Mass Spectrometry (MS): To confirm molecular weight and fragmentation pattern.
- Elemental Analysis: To verify the elemental composition consistent with the molecular formula C10H11N3O3.
- Melting Point Determination: To assess purity and compare with literature values.
Summary Table of Key Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation of 5-aminopyrazoles with β-dicarbonyls | 5-aminopyrazole derivatives, β-dicarbonyl compounds | Acid/base catalysts, Lewis acids | Mild to moderate heating | Versatile substitution, high yields | Requires careful selection of β-dicarbonyl for desired substitution |
| One-pot cyclization and oxidative halogenation | Amino pyrazoles, enaminones/chalcones, sodium halides | K2S2O8 oxidant | Mild conditions | Efficient core formation, halogen introduction | More suited for halogenated derivatives |
| Side-chain functionalization | Pyrazolo[1,5-a]pyrimidine intermediates | Haloacetic acid derivatives, bases | Alkylation or ester hydrolysis | Direct introduction of acetic acid moiety | Additional synthetic step |
Research Findings and Optimization Notes
- The condensation approach is widely favored for its simplicity and adaptability to various substituents, including methyl groups and acetic acid side chains, which are critical for the target compound.
- Reaction conditions such as temperature, solvent choice, and catalyst presence significantly influence yields and purity.
- The oxidative cyclization method offers an alternative for constructing the core under mild conditions but may require further steps to introduce the acetic acid side chain.
- Optimization studies have shown that using methyl-substituted precursors leads to better regioselectivity and functional group compatibility.
- Analytical characterization confirms the successful synthesis of pyrazolo[1,5-a]pyrimidine derivatives with desired substitutions, supporting the feasibility of synthesizing 2-{5,7-dimethyl-2-oxo-1H,2H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid via these methods.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{5,7-dimethyl-2-oxo-1H,2H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Cyclocondensation : Reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine precursors with chloroacetic acid derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
- Acid Functionalization : Coupling the pyrimidine core with acetic acid moieties using carbodiimide-based reagents (e.g., EDC/HOBt) to form the acetamide linkage .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate the final product .
Q. How is the compound structurally characterized?
- Methodological Answer : Characterization relies on spectroscopic and analytical techniques:
- NMR Spectroscopy : and NMR confirm regiochemistry and substituent positions (e.g., methyl groups at C5/C7 and the acetic acid side chain) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H] peak at m/z 263.1 for CHNO) .
- IR Spectroscopy : Key peaks include C=O stretching (~1700 cm) for the oxo group and carboxylic acid .
Q. What purification strategies are effective for isolating high-purity samples?
- Methodological Answer :
- Recrystallization : Use ethanol/water (7:3 v/v) to remove unreacted starting materials .
- Column Chromatography : Optimize solvent gradients (e.g., 0–50% ethyl acetate in hexane) to separate regioisomers .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve trace impurities .
Q. What are the critical safety considerations for handling this compound?
- Methodological Answer :
- Hazard Classification : Likely irritant (Skin/Irrit. 2, H315; Eye Irrit. 2A, H319) based on analogs .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and consult a physician .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Methodological Answer :
- Functional Group Modifications : Replace the acetic acid moiety with bioisosteres (e.g., tetrazole or sulfonamide) to enhance target binding .
- Methyl Group Substitution : Vary positions of methyl groups (C5/C7) to assess steric effects on enzyme inhibition (e.g., kinase assays) .
- In Silico Docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., COX-2 or EGFR) .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Methodological Answer :
- Yield Variability : Discrepancies (e.g., 50–80% yields) arise from reaction conditions. For example, anhydrous DMF improves coupling efficiency vs. wet solvents .
- Catalyst Optimization : Screen Pd/C or CuI catalysts for Suzuki-Miyaura cross-coupling steps to improve reproducibility .
- Reaction Monitoring : Use TLC or inline IR to track intermediate formation and adjust reaction times .
Q. How can computational methods predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity) and CYP450 inhibition profiles .
- Metabolite Identification : LC-MS/MS identifies oxidation products (e.g., hydroxylation at C6) in microsomal assays .
- Toxicity Profiling : Use ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., pyrimidine ring) .
Q. What experimental designs validate target engagement in cellular models?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stabilization after compound treatment .
- CRISPR Knockout : Generate target gene (e.g., HDAC)-knockout cell lines to assess loss of compound efficacy .
- Fluorescence Polarization : Competitive binding assays with fluorescent probes quantify IC values .
Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?
- Methodological Answer :
- Formulation : Use PEG-400/saline (60:40) to enhance aqueous solubility for intravenous administration .
- PK Sampling : Collect plasma at 0.5, 2, 6, 12, and 24 h post-dose. Quantify via LC-MS/MS with a lower limit of detection (LLOD) of 1 ng/mL .
- Tissue Distribution : Autoradiography or whole-body imaging tracks compound accumulation in target organs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
